molecular formula C14H14ClNO3 B2731301 1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 883640-37-7

1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2731301
CAS No.: 883640-37-7
M. Wt: 279.72
InChI Key: VHUVMMUMLHITDC-UHFFFAOYSA-N
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Description

1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound with the molecular formula C14H14ClNO3. It is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to an indolinone moiety.

Preparation Methods

The synthesis of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor to form the indolinone structure.

    Spirocyclization: The indolinone core undergoes a spirocyclization reaction with a dioxane derivative to form the spirocyclic structure.

    Introduction of the Allyl and Chlorine Groups:

Chemical Reactions Analysis

1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and chlorine positions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, although specific medical uses are still under investigation.

    Industry: Its unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and materials.

Mechanism of Action

The mechanism of action of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one can be compared with other spirocyclic compounds, such as:

    Spirooxindoles: These compounds share a similar spirocyclic structure but differ in the substituents and specific ring systems.

    Spiroketals: These compounds contain a spirocyclic ketal structure and are used in various chemical and biological studies.

    Spirohydantoins: These compounds have a spirocyclic hydantoin core and are investigated for their potential pharmaceutical applications.

The uniqueness of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-2-7-16-12-10(5-3-6-11(12)15)14(13(16)17)18-8-4-9-19-14/h2-3,5-6H,1,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUVMMUMLHITDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2Cl)C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324467
Record name 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883640-37-7
Record name 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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